3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
Description
3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a pyrazole-derived compound characterized by a phenolic core linked to a substituted pyrazole moiety via an aminomethyl bridge. The hydrochloride salt enhances its solubility and stability for pharmaceutical or chemical applications. The 3-methyl-1-propyl substituent on the pyrazole ring may influence lipophilicity and metabolic stability, distinguishing it from analogs with shorter or halogenated alkyl chains .
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
3-[[(3-methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-7-17-10-14(11(2)16-17)15-9-12-5-4-6-13(18)8-12;/h4-6,8,10,15,18H,3,7,9H2,1-2H3;1H |
InChI Key |
KMNDXRBFKQZNEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-diketone.
Substitution Reactions: The pyrazole ring is then functionalized with a methyl and propyl group at specific positions.
Amino-Methyl Linkage: The amino group is introduced via a nucleophilic substitution reaction, followed by the attachment of the phenol group through a Mannich reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino-methyl linkage allows for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, quinones, and reduced pyrazole derivatives .
Scientific Research Applications
3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of aminomethylphenol-pyrazole derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and safety profiles.
Table 1: Structural and Functional Comparison
Key Differences
The 3-methyl vs.
Safety and Handling :
- The fluoroethyl analog exhibits significant hazards, including explosivity when dry and acute aquatic toxicity . In contrast, the target compound’s propyl group likely reduces these risks, though alkyl chains may still pose flammability concerns.
- Both compounds require stringent personal protective equipment (PPE) due to pyrazole-related toxicity.
Environmental Impact :
- The fluoroethyl analog’s fluorine content raises concerns about environmental persistence and bioaccumulation , whereas the target compound’s hydrocarbon chain may degrade more readily.
Research Findings and Implications
- Structural Optimization : The propyl chain in the target compound balances lipophilicity and safety better than halogenated analogs, making it a candidate for further drug development.
- Safety Trade-offs : While the fluoroethyl analog’s polarity aids solubility, its hazards limit practical applications, underscoring the importance of substituent selection in chemical design.
Biological Activity
3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride, also known by its CAS number 1856073-64-7, is a compound characterized by its unique structural features, including a pyrazole ring, an amino group, and a phenolic moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.
- Molecular Formula : C14H20ClN3O
- Molecular Weight : 281.78 g/mol
- Structure : The compound consists of a five-membered pyrazole ring substituted with a propyl group and an amino-methyl phenolic structure. This configuration is believed to contribute to its biological activity.
Research indicates that compounds with similar structural frameworks may exhibit various biological activities, including:
- Enzyme Inhibition : Potential inhibition of enzymes relevant to metabolic pathways.
- Receptor Binding : Interaction with specific receptors that could modulate biological responses.
Enzyme Inhibition Studies
Recent studies have shown that derivatives of pyrazole compounds can inhibit enzymes such as α-glucosidase, which is crucial for managing postprandial hyperglycemia in diabetic patients. The inhibition assays typically involve measuring the rate of substrate conversion in the presence of the compound compared to controls.
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| 3-Methyl-1-propylpyrazole | α-Glucosidase | Competitive | 45 |
| This compound | Not yet tested | N/A | N/A |
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant potential of similar pyrazole derivatives using DPPH radical scavenging assays. The results indicated significant scavenging activity, suggesting potential protective effects against oxidative stress.
- Cell Viability Assays : In vitro studies utilizing cell lines have shown that compounds with similar structures can enhance cell viability under stress conditions induced by mitochondrial inhibitors like antimycin A. This suggests a protective role against mitochondrial dysfunction.
Research Findings
A systematic review highlighted the synthesis and biological evaluation of various pyrazole derivatives, including those structurally related to this compound. These studies emphasize the importance of structural modifications in enhancing biological activity and specificity towards targeted pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
